pseudolaric acid G

Description

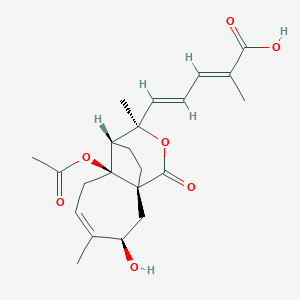

Structure

3D Structure

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(2E,4E)-5-[(1R,3R,7S,8S,9R)-7-acetyloxy-3-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C22H28O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,16-17,24H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t16-,17+,20-,21+,22+/m1/s1 |

InChI Key |

GFNSUMXEBWZIRI-OXLLHMEESA-N |

Isomeric SMILES |

CC1=CC[C@@]2([C@H]3CC[C@]2(C[C@H]1O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |

Canonical SMILES |

CC1=CCC2(C3CCC2(CC1O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |

Synonyms |

pseudolaric acid G |

Origin of Product |

United States |

Biosynthesis and Natural Product Chemistry of Pseudolaric Acids

Elucidation of Pseudolaric Acid G Biosynthesis Pathway

The biosynthesis of pseudolaric acids, including this compound, is a complex process involving multiple enzymatic steps, starting from a universal precursor. While the complete pathway to this compound is still under investigation, significant progress has been made in identifying key precursors, enzymes, and intermediates.

Identification of Pseudolaric Acid Precursor Molecules

The biosynthesis of all diterpenoids, including the pseudolaric acids, begins with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). google.commdpi.com GGPP is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, which is located in the plastids. nih.gov This pathway provides the fundamental building block for the vast array of diterpene structures found in nature. The cyclization of this linear precursor is the first committed step in the formation of the diverse diterpene scaffolds. researchgate.net

Characterization of Key Diterpene Synthases in Pseudolaric Acid Biosynthesis

A critical breakthrough in understanding pseudolaric acid biosynthesis was the identification and characterization of a novel diterpene synthase (diTPS). pnas.org Research involving the mining of the golden larch root transcriptome led to the discovery of an unusual monofunctional class I diTPS, named PxaTPS8. pnas.orgucdavis.edu This enzyme is distinct from many other gymnosperm diTPSs, which are often bifunctional. google.com

PxaTPS8 catalyzes the conversion of GGPP into a previously unknown 5,7-fused bicyclic diterpene, which has been named pseudolaratriene. pnas.orgucdavis.edu This reaction is a pivotal step, as it forms the characteristic core scaffold of the pseudolaric acids. researchgate.net The discovery of PxaTPS8 and its product, pseudolaratriene, provides a crucial link between the universal precursor GGPP and the complex structure of the pseudolaric acids. pnas.org

| Enzyme | Function | Precursor | Product |

| PxaTPS8 | Catalyzes the first committed step in pseudolaric acid biosynthesis. pnas.org | Geranylgeranyl pyrophosphate (GGPP) ucdavis.edu | Pseudolaratriene pnas.org |

Enzymatic Steps and Intermediates in this compound Formation

Following the formation of the pseudolaratriene scaffold by PxaTPS8, a series of subsequent enzymatic modifications are required to produce the various pseudolaric acids, including this compound. researchgate.net These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s), which are responsible for the oxidation and functionalization of the diterpene skeleton. nih.gov

While the specific P450s and the exact sequence of oxidative reactions leading to this compound have not been fully elucidated, it is understood that these enzymes introduce the various hydroxyl, carboxyl, and other functional groups that characterize the final molecule. researchgate.net The isolation of various pseudolaric acid derivatives from P. amabilis suggests a branching pathway where different oxidative patterns on the pseudolaratriene core lead to the diversity of the pseudolaric acid family. psu.edu For instance, this compound is a derivative of pseudolaric acid A with an oxidized cycloheptene (B1346976) ring. psu.edu

Genetic and Genomic Approaches to Pseudolaric Acid Biosynthesis Research

The elucidation of the pseudolaric acid biosynthetic pathway has been significantly advanced by genetic and genomic techniques. The process of identifying key enzymes like PxaTPS8 involved mining a root-specific transcriptome of P. amabilis. google.comucdavis.edu This approach allows researchers to identify candidate genes that are highly expressed in the tissue where the target compounds are found. nih.gov

By combining transcriptome data with metabolite profiling, researchers can correlate the presence of specific gene transcripts with the accumulation of pseudolaric acids. google.com This strategy has proven effective for gene discovery in non-model plants like the golden larch. nih.gov Further functional characterization of candidate genes, often through heterologous expression in microbial or plant systems, confirms their enzymatic activity and role in the biosynthetic pathway. pnas.orgucdavis.edu

Metabolic Engineering Strategies for this compound Production in Research Contexts

The discovery of the key biosynthetic gene, PxaTPS8, has opened the door for metabolic engineering approaches to produce pseudolaric acid scaffolds in heterologous hosts. pnas.org The expression of PxaTPS8 in microbial systems, such as engineered E. coli or yeast, and in plants like Nicotiana benthamiana, has demonstrated the feasibility of producing pseudolaratriene outside of its native producer. pnas.orgucdavis.edu

Further research is focused on identifying and co-expressing the subsequent P450 enzymes responsible for converting pseudolaratriene into the various bioactive pseudolaric acids, including this compound. nih.govresearchgate.net This would enable the establishment of a complete biosynthetic pathway in a heterologous host, providing a sustainable and scalable platform for the production of these complex and valuable natural products for research purposes. osti.gov

Advanced Analytical Methodologies for Pseudolaric Acid Research

Chromatographic Techniques for Pseudolaric Acid G Profiling and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For pseudolaric acids, various liquid and gas chromatographic techniques have been developed, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Pseudolaric Acids

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of pseudolaric acids from herbal extracts and medicinal products. fda.gov.twvulcanchem.com The development of a reliable HPLC method involves the careful optimization of several parameters to achieve good resolution and sensitivity for the target compounds.

Method Development: A typical HPLC method for pseudolaric acids employs a reversed-phase C18 column. jfda-online.comnih.gov The separation is commonly achieved using a gradient elution with a mobile phase consisting of an aqueous component, often with an acid modifier like acetic acid or formic acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. fda.gov.twnih.govchemfaces.com The concentration of the organic solvent is gradually increased over the course of the analysis to elute the compounds based on their polarity. jfda-online.com UV detection is frequently set at a wavelength of around 260 nm, which corresponds to a chromophore present in the pseudolaric acid structure. jfda-online.comnih.gov

Method Validation: Validation ensures that the analytical method is accurate, precise, and reliable for its intended purpose. For pseudolaric acids, validation typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). Studies have demonstrated good linearity for pseudolaric acids A, B, and C over specific concentration ranges, with correlation coefficients (r²) consistently exceeding 0.999. jfda-online.com The sensitivity of these methods is high, with LOD and LOQ values reported in the nanogram per milliliter (ng/mL) range. nih.gov Intra- and inter-day variations are generally found to be less than 1%, indicating high precision, and recovery rates for spiked samples are often between 99% and 102%, confirming the method's accuracy. nih.govjfda-online.com

| Parameter | Typical Conditions for Pseudolaric Acid Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.10% Acetic Acid nih.gov |

| Detection | UV at 260 nm nih.gov |

| Flow Rate | ~1.0 mL/min fda.gov.tw |

| Analysis Time | ~7-40 minutes nih.govchemfaces.com |

| Linearity (r²) | >0.999 jfda-online.com |

| LOD | 8.26–16.66 ng/mL nih.gov |

| LOQ | 27.54–55.53 ng/mL nih.gov |

| Recovery | 99.1% to 101.9% nih.gov |

This table presents a summary of typical parameters used in HPLC methods for the analysis of pseudolaric acids, compiled from various research findings. fda.gov.twjfda-online.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications in this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ijsrtjournal.comaustinpublishinggroup.com This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. ijsrtjournal.comaustinpublishinggroup.com

For the analysis of complex mixtures like the extracts of Pseudolarix kaempferi, UPLC is particularly advantageous. researchgate.net It allows for much faster separation times, often reducing a 30-minute HPLC run to just a few minutes, while simultaneously providing sharper and more resolved peaks. nih.govresearchgate.net This high-throughput capability is invaluable for quality control of herbal materials and for screening large numbers of samples. researchgate.net When coupled with mass spectrometry, UPLC provides a powerful platform for the rapid separation and identification of multiple constituents, including various pseudolaric acid derivatives, in a single analytical run. researchgate.net The enhanced sensitivity of UPLC is also crucial for detecting and quantifying minor components like this compound, which may be present in very low concentrations.

Gas Chromatography (GC) for Volatile Pseudolaric Acid Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com Pseudolaric acids, including this compound, are non-volatile due to their high molecular weight and the presence of polar functional groups. Therefore, they cannot be directly analyzed by GC.

To make them amenable to GC analysis, a derivatization step is required. restek.com This chemical modification process converts the non-volatile pseudolaric acids into more volatile and thermally stable derivatives. Common derivatization techniques involve replacing active hydrogen atoms in hydroxyl and carboxyl groups with less polar groups. However, care must be taken as some derivatization reagents or their by-products can be harsh and may damage the GC column's stationary phase. restek.com While GC-MS has been used to analyze compounds in extracts from sources like Cortex Pseudolaricis, its application is generally focused on the volatile components of the extract rather than the diterpenoids themselves. researchgate.net Due to the need for derivatization and the availability of more direct and robust LC-based methods, GC is not a commonly employed technique for the analysis of this compound.

Mass Spectrometry-Based Characterization of this compound and its Metabolites

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of compounds. When coupled with a chromatographic separation technique like LC, it provides unparalleled specificity and sensitivity for analyzing complex biological samples.

LC-MS/MS for Comprehensive this compound Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the detection specificity of tandem mass spectrometry. researchgate.net This technique is highly effective for the quantitative analysis of pseudolaric acids in complex matrices such as plasma. researchgate.net In a typical LC-MS/MS experiment, the parent ion corresponding to the compound of interest (e.g., this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for quantification down to the sub-ng/mL level. researchgate.net The fragmentation patterns of pseudolaric acids have been studied, with characteristic cleavages occurring at the lactone ring and through the elimination of substituent groups, providing structural information. researchgate.net The development of LC-MS/MS methods has been successfully applied to pharmacokinetic studies of pseudolaric acids, enabling the detailed investigation of their absorption, distribution, metabolism, and excretion in animal models. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Systems

This accuracy allows for the confident determination of the elemental composition of an unknown ion, which is a critical first step in identifying metabolites. mdpi.com UPLC coupled with HRMS (e.g., UPLC-Q-TOF-MS/MS) is a powerful strategy for metabolic profiling. researchgate.netresearchgate.net This approach has been used to identify numerous compounds in the root bark of Pseudolarix kaempferi, including diterpene acids and their glycosides. researchgate.net In metabolic studies, HRMS can detect and identify metabolites in biological fluids like plasma, urine, and bile by comparing the profiles of treated versus untreated samples and identifying new peaks corresponding to potential metabolites. chemfaces.com The fragmentation data (MS/MS) obtained from these high-resolution instruments further aids in elucidating the precise structure of these metabolites. chemfaces.com

| Parameter | Typical Conditions for Pseudolaric Acid Metabolite Analysis |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap researchgate.netscispace.com |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS rsc.org |

| Mass Range | m/z 100–1500 scispace.com |

| Mass Resolution | > 70,000 scispace.com |

| Collision Energy | Ramped or fixed energy for fragmentation (e.g., 15-45 eV) scispace.com |

| Polarity | Positive and/or Negative Ion Mode scispace.com |

Spectroscopic Methods in this compound Research

Spectroscopic techniques are foundational in the study of this compound and its derivatives. They provide detailed information on molecular structure, functional groups, and purity, which are essential for any further chemical or biological research.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical determination of complex organic molecules like this compound. The isolation and structural elucidation of this compound, along with its analogues F and H, were primarily accomplished through extensive spectral data analysis, with a heavy reliance on 2D NMR techniques. nih.govacs.org

The process involves a suite of NMR experiments:

¹H NMR: Provides information about the proton environment, including chemical shifts, spin-spin coupling, and integration, revealing the number and connectivity of hydrogen atoms.

¹³C NMR (and DEPT): Identifies the number and type of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR (COSY, HMQC/HSQC, HMBC): These experiments are critical for establishing the complete molecular framework.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is indispensable for determining the relative stereochemistry of the molecule. It identifies protons that are close in space, allowing for the assignment of stereocenters and the conformation of the ring systems. sci-hub.seescholarship.org For instance, NOE correlations were key in establishing the relative configuration of other pseudolaric acids and related natural products. psu.edu

The structural and stereochemical assignment of this compound was based on the comprehensive analysis of these NMR data, comparing them with those of known analogues like pseudolaric acids A and B. acs.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound This table is a representation of typical NMR data based on the published structure and data from closely related analogues.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | ~45.2 | - |

| 2 | ~34.5 | ~2.20 (m), 1.85 (m) |

| 3 | ~205.1 | - |

| 4 | ~84.1 | - |

| 5 | ~138.2 | - |

| 6 | ~130.5 | ~5.95 (s) |

| 7 | ~50.1 | ~2.80 (d, 10.5) |

| 8 | ~48.9 | ~2.65 (d, 10.5) |

| 9 | ~89.7 | - |

| 10 | ~175.3 | - |

| 11 | ~78.3 | - |

| 12 | ~38.1 | ~1.90 (m), 1.70 (m) |

| 13 | ~40.2 | ~2.35 (m), 2.10 (m) |

| 14 | ~15.7 | ~1.15 (s) |

| 15 | ~22.4 | ~1.25 (s) |

| 16 | ~140.1 | ~7.30 (d, 15.0) |

| 17 | ~125.8 | ~6.10 (d, 15.0) |

| 18 | ~170.2 | - |

| 19 | ~12.9 | ~1.95 (s) |

| 20 | ~170.5 | - |

| 21 | ~21.1 | ~2.15 (s) |

While NMR provides the ultimate structural proof, IR and UV-Vis spectroscopy serve as rapid, reliable, and routine methods for confirming the identity and assessing the purity of this compound samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The pseudolaric acid molecular structure contains a conjugated dienoic acid side chain, which acts as a strong chromophore. This feature is exploited in UV-Vis spectroscopy for quantitative analysis and purity assessment, typically in conjunction with High-Performance Liquid Chromatography (HPLC). For pseudolaric acids A, B, and C, the UV detection wavelength is commonly set at 260 nm. jfda-online.comncl.edu.tw By analyzing the HPLC chromatogram at this wavelength, the purity of a this compound sample can be determined by measuring the relative area of the main peak. Purity levels are often confirmed to be above 97% or 98% for research-grade material. jfda-online.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups within the molecule, confirming its structural integrity. The IR spectrum of a pure this compound sample would exhibit characteristic absorption bands indicating:

Hydroxyl (-OH) groups: A broad band around 3400 cm⁻¹.

Carbonyl (C=O) groups: Strong absorptions in the range of 1690-1750 cm⁻¹ corresponding to the ketone, ester, and carboxylic acid functionalities. mdpi.com

Alkene (C=C) groups: Bands around 1600-1650 cm⁻¹. scielo.org.co The presence and correct position of these bands provide a quick confirmation that the isolated compound has the expected functional groups and has not undergone degradation.

Table 2: Key Spectroscopic Data for Purity Assessment

| Technique | Parameter | Typical Value/Observation | Application |

|---|---|---|---|

| HPLC-UV | λmax (Wavelength of Max. Absorbance) | ~260 nm | Quantification and Purity Check |

| FTIR | Characteristic Bands (cm⁻¹) | ~3400 (O-H), ~1750-1690 (C=O), ~1640 (C=C) | Functional Group Confirmation |

Molecular and Cellular Mechanisms of Action of Pseudolaric Acid G

Modulation of Key Intracellular Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Suppression

Searches for "pseudolaric acid G" in relation to these specific biological processes did not yield relevant results. The scientific community's current understanding is centered on other analogs within the pseudolaric acid family, primarily PAB.

Hypoxia-Inducible Factor 1α (HIF-1α) Downregulation

Current research on the interaction between pseudolaric acids and the Hypoxia-Inducible Factor 1α (HIF-1α) pathway has centered on pseudolaric acid B (PAB). Studies have shown that PAB can inhibit angiogenesis by reducing HIF-1α levels through the promotion of proteasome-mediated degradation. nih.govaacrjournals.org This mechanism involves abrogating the paracrine stimulation of Vascular Endothelial Growth Factor (VEGF) from tumor cells. nih.gov Specifically, PAB was found to decrease HIF-1α protein levels without altering its mRNA expression, suggesting an effect on post-transcriptional events. aacrjournals.org

However, there is a notable lack of specific research and published data on the direct effects of this compound on the downregulation of HIF-1α. The available scientific literature does not currently provide insights into whether this compound shares the same mechanism of action or has any significant impact on this specific cellular pathway. Therefore, the role of this compound in HIF-1α signaling remains an area for future investigation.

Effects on p53 Signaling Pathway

The p53 signaling pathway is a critical regulator of cell cycle and apoptosis, and its interaction with pseudolaric acids has been a subject of scientific inquiry. The majority of this research has been conducted on pseudolaric acid B (PAB). These studies have demonstrated that PAB can induce cell cycle arrest at the G2/M phase and promote apoptosis through a p53-dependent mechanism. nih.govoregonstate.edunih.govresearchgate.netnih.govresearchgate.net This is often associated with an increased expression of p21, a downstream target of p53. nih.govnih.gov In some cell lines, activation of the p53 pathway by PAB has been linked to the induction of cellular senescence. nih.gov

Despite the extensive research on other analogues, there is a significant gap in the scientific literature regarding the specific effects of this compound on the p53 signaling pathway. No direct experimental evidence is currently available to confirm or deny a similar mechanism of action for this compound. The influence of this compound on p53 activation, downstream target gene expression, and subsequent cellular outcomes like apoptosis or cell cycle arrest has not been elucidated.

Regulation of MAPK Pathways (JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are crucial signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, and stress response. nih.govnih.govresearchgate.netresearchgate.net While the broader class of pseudolaric acids has been investigated for their anticancer properties, the specific regulatory effects of this compound on the JNK, ERK, and p38 MAPK pathways have not been detailed in the available scientific literature.

Research on other compounds has shown that the MAPK pathways can be modulated to influence cellular outcomes. nih.govnih.govresearchgate.netresearchgate.net However, there is a lack of published studies specifically investigating the molecular interactions between this compound and the key protein components of the JNK, ERK, and p38 pathways. Consequently, it is unknown whether this compound can induce phosphorylation or dephosphorylation of these kinases, or what the downstream consequences of such potential interactions would be.

Interaction with PPAR-γ Signaling

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. nih.govwikipedia.orgfrontiersin.orgyoutube.com The interaction of various natural compounds with the PPAR-γ signaling pathway has been an active area of research.

To date, specific studies detailing the interaction between this compound and the PPAR-γ signaling pathway are not available in the scientific literature. While other natural products have been shown to act as agonists or antagonists of PPAR-γ, the binding affinity and functional effect of this compound on this receptor have not been characterized. Therefore, any potential role of this compound in modulating gene transcription through PPAR-γ and its subsequent effects on metabolic and inflammatory pathways remains to be determined.

Potential Modulation of Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and has been implicated in the progression of certain cancers in adults. nih.govyoutube.com The pathway is initiated by the binding of a Hedgehog ligand to the Patched1 (PTCH1) receptor, which alleviates its inhibition of the Smoothened (SMO) protein, leading to the activation of GLI transcription factors. nih.gov

Currently, there is no direct scientific evidence or published research that has investigated the potential modulation of the Hedgehog pathway by this compound. The ability of this compound to interact with key components of this pathway, such as SMO or GLI proteins, has not been explored. As a result, it is unknown whether this compound can act as an inhibitor or activator of Hedgehog signaling and what the potential therapeutic implications of such an interaction might be.

ATM-Chk2-Cdc25C Pathway Activation

The ATM-Chk2-Cdc25C signaling pathway is a critical component of the DNA damage response, leading to cell cycle arrest to allow for DNA repair. medicinacomplementar.com.brembopress.org Upon DNA damage, the ATM (Ataxia Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the Chk2 (Checkpoint Kinase 2). nih.govnih.gov Activated Chk2 then phosphorylates Cdc25C (Cell division cycle 25C) phosphatase, leading to its inactivation and subsequent arrest of the cell cycle at the G2/M transition. nih.govnih.govembopress.org

Studies on pseudolaric acid B (PAB) have shown that it can induce G2/M arrest in cancer cells through the activation of this ATM-Chk2-Cdc25C pathway. nih.govnih.gov This effect is mediated by an increase in the expression of Chk2 and the phosphorylation of Cdc25C. nih.gov

Cellular Processes Beyond Apoptosis

Autophagy Modulation and Autophagy-Dependent Senescence Induction

There is no available scientific literature detailing the role of this compound in the modulation of autophagy or the induction of autophagy-dependent senescence in any cell type. Research is required to determine if this compound can initiate, inhibit, or otherwise influence the autophagic process and its subsequent impact on cellular senescence.

Inhibition of Cell Migration and Invasion (e.g., via Epithelial-Mesenchymal Transition - EMT)

Specific studies on the effect of this compound on cell migration, invasion, and the associated process of epithelial-mesenchymal transition (EMT) are not present in the current scientific literature. The potential of this compound to interfere with these key processes in cancer metastasis is an area that requires future investigation.

Reversal of Multidrug Resistance Mechanisms (e.g., P-glycoprotein modulation)

There is no documented evidence to suggest that this compound is involved in the reversal of multidrug resistance. Furthermore, no studies have been found that investigate its potential to modulate the activity of efflux pumps such as P-glycoprotein (P-gp), a key contributor to chemotherapy resistance in cancer cells.

Pharmacological Activities of Pseudolaric Acid G in Preclinical Models

Anticancer Activities in In Vitro Cellular Models

The cytotoxic effects of Pseudolaric acid G against various cancer cell lines have been a primary area of investigation, revealing its potential as an anticancer agent.

Growth Inhibition in Various Cancer Cell Lines

This compound has demonstrated significant growth-inhibitory effects across a spectrum of human cancer cell lines in laboratory settings. Studies have shown its ability to impede the proliferation of various cancer types. The potency of this inhibition is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for this compound are not detailed in the provided search results, it is noted to exhibit cytotoxicities towards a variety of cancer cell lines with IC50 values ranging from 0.1 to 14 µM. psu.edu

Synergistic Effects with Established Chemotherapeutic Agents

The combination of natural compounds with existing chemotherapy drugs is a promising strategy to enhance treatment efficacy and overcome drug resistance. Research has indicated that this compound may work synergistically with established chemotherapeutic agents. For instance, it has been observed to exhibit similar cytotoxicity towards a taxol-resistant, P-gp-overexpressing, multidrug-resistant liver cancer cell line and its parent cell line, suggesting it may help overcome certain types of drug resistance. psu.edu

Anti-Angiogenic Activity in Preclinical Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ability of this compound to interfere with this process has been a key focus of its preclinical evaluation.

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

In vitro assays have demonstrated that this compound can effectively inhibit key steps in the angiogenic process. It has been shown to impede the proliferation, migration, and formation of tube-like structures by endothelial cells, which are the primary cells involved in creating new blood vessels. psu.edu This suggests a direct inhibitory effect on the fundamental cellular processes of angiogenesis.

Suppression of in vivo Angiogenesis in Animal Models (e.g., Chorioallantoic Membrane Assay)

The anti-angiogenic properties of this compound have also been confirmed in living organisms. The chicken chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, has been employed to evaluate its effects. psu.edu In this model, this compound demonstrated the ability to suppress the formation of new blood vessels, further substantiating its anti-angiogenic potential. psu.edu

Compound Names

| Compound Name |

| This compound |

| Taxol |

Interactive Data Table: Summary of Preclinical Activities of this compound

| Pharmacological Activity | Model/Assay | Key Findings | References |

| Anticancer | In Vitro Cancer Cell Lines | Exhibited cytotoxic effects against various cancer cell lines. | psu.eduepdf.pub |

| Anticancer | Taxol-Resistant Liver Cancer Cell Line | Showed similar cytotoxicity to the parental, non-resistant cell line. | psu.edu |

| Anti-Angiogenic | In Vitro Endothelial Cell Assays | Inhibited proliferation, migration, and tube formation. | psu.edu |

| Anti-Angiogenic | In Vivo Chicken Chorioallantoic Membrane (CAM) Assay | Suppressed the formation of new blood vessels. | psu.edu |

Immunomodulatory Effects in Research Systems

Pseudolaric acid compounds have demonstrated notable effects on various components of the immune system, including macrophages and T-lymphocytes, and can influence the production of inflammatory signaling molecules.

Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and can exist in different polarization states. The M2-like phenotype is generally considered pro-tumoral, while the M1-like phenotype exhibits anti-tumor activities. Research indicates that pseudolaric acid B (PAB) can modulate the polarization of macrophages.

In in vitro studies using RAW 264.7 macrophage-like cells stimulated with IL-4 and IL-13 to induce an M2-like phenotype, PAB was found to significantly decrease the expression of the M2 marker Arginase-1 (ARG1) at the mRNA level. nih.govmdpi.com Conversely, it increased the expression of Nitric Oxide Synthase 2 (NOS2), a marker associated with the M1 phenotype. nih.govmdpi.com This suggests a potential to reprogram pro-tumoral TAMs towards an anti-tumor M1-like state. nih.govmdpi.com Further studies have shown that PAB treatment can lead to an increase in the expression of M2 markers like CD206 and IL-10 in certain contexts, while also decreasing M1 polarization and associated inflammatory cytokines in vivo. nih.gov This indicates a complex, context-dependent immunomodulatory role.

A derivative of PAB demonstrated the ability to inhibit the M2-like polarized phenotype of macrophages, as shown by decreased CD206 expression and increased CD86 expression. nih.gov This derivative also reversed the suppression of CD8+ T cell proliferation and activation induced by these pro-tumoral macrophages. nih.gov

| Compound | Cell Line | Condition | Effect on M2 Marker (ARG1) | Effect on M1 Marker (NOS2) | Reference |

|---|---|---|---|---|---|

| Pseudolaric Acid B | RAW 264.7 | IL-4/IL-13 stimulated | Decreased mRNA expression | Increased mRNA expression | nih.govmdpi.com |

Pseudolaric acid B has been shown to exert immunomodulatory effects by affecting T-lymphocyte subpopulations. nih.gov In vitro studies have demonstrated that PAB can selectively suppress the proliferation of T-lymphocytes. nih.govmedchemexpress.com It has been observed to inhibit human T-lymphocyte proliferation induced by various stimuli. nih.gov

In a murine model of Echinococcus multilocularis infection, treatment with PAB led to an increase in the levels of CD4+ T-lymphocytes and a decrease in CD8+ T-lymphocytes in the spleen and tissues surrounding the parasite. frontiersin.orgresearchgate.netjensenlab.org Furthermore, PAB treatment resulted in an increased proportion of Th1 and Th17 cell subpopulations, which are involved in cell-mediated immunity, and a decreased proportion of Th2 and regulatory T (Treg) cell subpopulations, which are often associated with immune suppression. frontiersin.orgresearchgate.net This shift towards a Th1-dominant immune response is crucial for controlling certain infections. frontiersin.org

| Model System | Effect on CD4+ T-cells | Effect on CD8+ T-cells | Effect on Th1/Th17 Subsets | Effect on Th2/Treg Subsets | Reference |

|---|---|---|---|---|---|

| Murine model of E. multilocularis infection | Increased | Decreased | Increased | Decreased | frontiersin.orgresearchgate.netjensenlab.org |

Pseudolaric acid B has been reported to suppress the production of several pro-inflammatory cytokines in immune cells. mdpi.com In macrophage cell lines, PAB has been shown to inhibit the mRNA and protein levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.comnih.gov In a murine model of osteoarthritis, PAB treatment led to a decrease in serum levels of IL-1β, IL-6, and TNF-α. nih.gov

In the context of parasitic infection, PAB treatment in mice infected with Echinococcus multilocularis resulted in upregulated levels of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) and downregulated levels of the anti-inflammatory cytokines IL-4 and IL-10 in the serum and tissues surrounding the parasite. frontiersin.orgresearchgate.net This modulation of cytokine production aligns with the observed shift in T-helper cell subpopulations towards a Th1 phenotype. frontiersin.org

| Model System | Cytokine | Effect | Reference |

|---|---|---|---|

| Macrophage cell lines | TNF-α, IL-6 | Decreased | nih.govmdpi.comnih.gov |

| Murine osteoarthritis model | IL-1β, IL-6, TNF-α | Decreased | nih.gov |

| Murine E. multilocularis infection model | IFN-γ | Increased | frontiersin.orgresearchgate.net |

| IL-4, IL-10 | Decreased | frontiersin.orgresearchgate.net |

Antimicrobial and Antifungal Activities in Mechanistic Studies

Pseudolaric acids have a long history of use in traditional Chinese medicine for treating fungal skin infections. aacrjournals.orgpsu.edu Modern scientific studies have confirmed the potent antifungal activity of these compounds. Pseudolaric acid B has demonstrated considerable activity against various Candida species, including C. albicans, C. glabrata, C. krusei, C. tropicalis, C. dubliniensis, and C. parapsilosis. nih.govjscimedcentral.com The minimum inhibitory concentration (MIC) values for PAB against these species ranged from 16 to 128 µg/mL. nih.govjscimedcentral.com

Interestingly, PAB was found to be effective against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans. nih.gov Furthermore, a synergistic effect has been observed when PAB is combined with fluconazole (B54011) against azole-resistant C. albicans. nih.govjscimedcentral.com Pseudolaric acid A has also been shown to have antifungal activity against C. albicans, and its combination with fluconazole exhibits synergistic antibiofilm effects by inhibiting the yeast-to-hypha transition and adhesion. asm.org The antifungal mechanism of pseudolaric acids is thought to involve fungicidal rather than fungistatic action. jscimedcentral.com

Antiparasitic Effects in Experimental Models

Pseudolaric acid B has demonstrated significant antiparasitic effects in preclinical models. frontiersin.orgresearchgate.net In vitro studies have shown that PAB exhibits dose- and concentration-dependent cytotoxicity against the protoscoleces of Echinococcus multilocularis, the causative agent of alveolar echinococcosis. frontiersin.orgresearchgate.net It also suppresses the proliferation of the parasite's germinal cells. frontiersin.orgresearchgate.net

In a murine model of E. multilocularis infection, PAB treatment was effective in combating the parasite. frontiersin.orgresearchgate.net The compound's antiparasitic activity is linked to its immunomodulatory effects, including the promotion of a Th1-biased immune response, which is critical for clearing the infection. frontiersin.org Other studies have also highlighted the potential of pseudolaric acid B as a treatment for echinococcosis, noting its potent inhibitory effect on the parasite both in vitro and in vivo with a favorable toxicity profile compared to some standard treatments. nih.gov

In Vivo Efficacy in Animal Xenograft Models (Focus on Tumor Growth Inhibition and Mechanistic Biomarkers)

The in vivo anti-tumor efficacy of pseudolaric acid B has been evaluated in various animal xenograft models. In nude mice bearing human tumor xenografts, PAB has been shown to effectively inhibit tumor growth. aacrjournals.orghku.hk For instance, in a model of esophageal squamous cell carcinoma, PAB injection inhibited tumor proliferation, resulting in smaller tumor size and weight compared to the control group. dovepress.com This was accompanied by the downregulation of proteins involved in cell proliferation and angiogenesis, such as Ki67 and VEGFA. dovepress.com

In a head and neck cancer xenograft model, an ethanol (B145695) extract of Pseudolarix kaempferi containing PAB significantly suppressed tumor volume. mdpi.com This anti-tumor activity was associated with an increase in the expression of Death Receptor 5 (DR5) in the tumor tissue, suggesting the involvement of the extrinsic apoptosis pathway. mdpi.com Mechanistic studies in breast cancer models have shown that PAB can inhibit migration and invasion by modulating the expression of epithelial-mesenchymal transition (EMT) markers. wjgnet.com Furthermore, PAB has been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. aacrjournals.orghku.hknih.gov

| Cancer Type | Model | Key Findings | Mechanistic Biomarkers | Reference |

|---|---|---|---|---|

| Hepatocarcinoma | Nude mouse xenograft | Inhibited tumor growth | - | aacrjournals.orghku.hk |

| Esophageal Squamous Cell Carcinoma | Nude mouse xenograft | Inhibited tumor proliferation, reduced tumor volume and weight | Downregulation of MMP2, MMP3, MMP9, Ki67, VEGFA | dovepress.com |

| Head and Neck Cancer | Nude mouse xenograft | Suppressed tumor volume | Increased expression of DR5 | mdpi.com |

Structure Activity Relationships and Chemical Modifications of Pseudolaric Acid G Analogues

Identification of Essential Pharmacophores for Biological Activity

The core structure of pseudolaric acids, a trans-fused perhydroazulene skeleton with a bridged lactone, is fundamental to their biological activity. Docking studies on PAB, a close analogue of pseudolaric acid G, have identified common pharmacophoric features shared with other microtubule-destabilizing agents. psu.edu These models suggest that the trimethoxyphenyl ring of colchicine (B1669291) and the dienoic acid side chain of PAB occupy a similar space, indicating this side chain is a critical component of the pharmacophore. psu.edu

Key structural elements deemed essential for the activity of pseudolaric acid analogues include:

The dienoic acid side chain: This feature appears crucial for activity. Derivatives where this chain is saturated or truncated are reported to be completely inactive.

The carbomethoxy group at C4: A comparison between pseudolaric acid A (PAA), which has a methyl group at this position, and PAB, which has a carbomethoxy group, showed that PAA was significantly less effective at inhibiting tubulin polymerization. This highlights the importance of the substituent at this position for potent bioactivity.

Rational Design and Synthesis of this compound Derivatives

Building on the understanding of essential pharmacophores, researchers have synthesized numerous derivatives to probe the structure-activity relationship (SAR) further and to develop analogues with enhanced properties. These modifications have largely been performed on PAB but provide a roadmap for potential modifications to this compound.

Modifications of the carboxylic acid group on the side chain have been a primary focus. A variety of ester and amide derivatives have been synthesized to explore the impact of altering polarity and steric bulk at this position.

Ester Derivatives: Transesterification of PAB with various alcoholates has yielded a series of ester derivatives.

Amide Derivatives: Direct treatment of PAB with amines has been used to generate a wide array of amide derivatives. In one study, while most amide derivatives showed reduced or no antifungal activity compared to the parent compound, an exception was the NH-(thiazol-2-yl) amide derivative, which demonstrated significantly higher activity against Epidermophyton floccosum.

The following table summarizes representative amide derivatives synthesized from PAB, which serves as a model for potential this compound modifications.

| Compound | Derivative Type | R Group | Yield (%) |

| 8 | Amide | n-propyl | 78% |

| 9 | Amide | n-butyl | 71% |

| 10 | Amide | cyclopropyl | 65% |

| 11 | Amide | N,N-dimethylaminoethyl | 42% |

| 12 | Amide | 4-fluorobenzyl | 75% |

| 13 | Amide | 4-methoxybenzyl | 69% |

| 14 | Amide | 2-pyridinylmethyl | 55% |

| 15 | Amide | 2-furanylmethyl | 58% |

| Data derived from a study on PAB derivatives, illustrating common synthetic strategies. |

Chemical modifications have also targeted the main body of the molecule. The cycloheptene (B1346976) ring in pseudolaric acid A is noted to be more electron-rich than the conjugated diene in the side chain, allowing for chemoselective reactions like epoxidation. For PAB, the presence of an additional methyl ester on the seven-membered ring adds complexity to its reactivity. Hydrolysis with a base can affect the esters at both C4 and C19. Furthermore, biotransformation studies using fungi like Chaetomium globosum have produced metabolites of PAB with modifications such as epimerization and migration of the double bond. These studies demonstrate that the cycloheptene ring and the side chain are amenable to chemical and biological transformation, providing avenues for creating new analogues.

Stereochemistry plays a definitive role in the biological activity of pseudolaric acids. The specific spatial arrangement of substituents is critical for target binding. An example highlighting this is (11S)-deacetylpseudolaric acid A, an isomer with the opposite stereochemistry at the C11 position in the side chain compared to other naturally occurring pseudolaric acids. This change in a single stereocenter can significantly impact the molecule's three-dimensional shape and, consequently, its biological function. The total synthesis of pseudolaric acids has also underscored the importance of controlling stereochemistry at multiple centers to achieve the biologically active conformation.

De Novo Total and Semisynthetic Approaches to this compound and Analogues

The complex and unique structure of pseudolaric acids has made them an attractive target for total synthesis. While a total synthesis specific to this compound has not been detailed, the successful syntheses of PAA and PAB have established viable pathways that could be adapted.

A landmark achievement was the total synthesis of (–)-pseudolaric acid B by Trost and co-workers. A key step in this synthesis was an intramolecular rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane (B126155) and an alkyne to construct the core bicyclo[5.3.0]decane (perhydroazulene) ring system. Other synthetic challenges included the stereoselective installation of the side chain and the formation of the bridged lactone.

Semisynthetic approaches have also been crucial, starting from the naturally isolated compounds to create derivatives for SAR studies. For instance, a relay synthesis of PAB was developed where the natural product was degraded to a key intermediate aldehyde. This intermediate can then be used to reassemble the natural product or serve as a starting point for analogues that would be difficult to access otherwise. Such strategies are vital for generating a diverse range of compounds for biological testing.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

While specific QSAR studies focusing on this compound are not prominent in the literature, QSAR methodologies are a powerful tool for understanding the broader class of compounds. Such studies use computational models to correlate chemical structures with biological activities. For related natural products like artemisinin, QSAR has been used to develop predictive models for antimalarial activity. These models help identify which structural features and physicochemical properties are most influential, guiding the design of more potent and selective analogues. The application of similar QSAR or Topomer CoMFA models to the diverse library of existing and future pseudolaric acid analogues, including derivatives of this compound, could accelerate the discovery of new therapeutic agents.

Target Identification and Validation Approaches for Pseudolaric Acid G

Chemical Proteomics and Affinity-Based Protein Profiling (ABPP) for Target Discovery

Chemical proteomics has emerged as a powerful strategy for identifying the cellular targets of natural products. frontiersin.org This approach often involves the synthesis of a chemical probe derived from the natural product. For instance, in studies related to pseudolaric acid B (PAB), a compound structurally similar to pseudolaric acid G, researchers have synthesized probes by incorporating a clickable tag, such as an alkyne group, onto the PAB molecule. frontiersin.orgrsc.org

Affinity-Based Protein Profiling (ABPP) is a key chemical proteomics technique used for this purpose. frontiersin.org The general workflow involves treating living cells with the chemical probe, which then binds to its protein targets. frontiersin.org Subsequent cell lysis and "click" chemistry are used to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the probe-protein complex. frontiersin.orgrsc.org This allows for the enrichment and isolation of the target proteins, which can then be identified using mass spectrometry. frontiersin.org

In the context of pseudolaric acid research, ABPP has been instrumental. For example, a PAB-based probe (PAB-Dayne) was used to treat HeLa cells. The proteins that bound to the probe were then captured using streptavidin beads and identified. rsc.org This method helps to distinguish true targets from non-specific interactions, as the binding can be competed off with an excess of the original, unmodified natural product. rsc.org

Drug Affinity Responsive Target Stability (DARTS) Technology

Drug Affinity Responsive Target Stability (DARTS) is another innovative, non-probe-based method for identifying protein targets. nih.govresearcher.life This technique relies on the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it less susceptible to proteolysis. nih.govresearcher.life

The DARTS workflow involves treating cell lysates with the compound of interest, in this case, this compound. The lysates are then subjected to limited digestion by a protease, such as pronase. researchgate.net Proteins that have bound to this compound will be protected from digestion, while unbound proteins will be degraded. The remaining intact proteins are then identified by mass spectrometry. nih.govresearcher.liferesearchgate.net This method has been successfully used to identify targets for pseudolaric acid A (PAA), revealing potential binding partners by comparing the protein profiles of treated and untreated samples. nih.govresearchgate.net

Thermal Proteome Profiling (TPP) for Target Engagement

Thermal Proteome Profiling (TPP) is a powerful technique to assess target engagement in a cellular context. The method is based on the ligand-induced thermal stabilization of target proteins. When a ligand binds to a protein, the melting temperature of the protein typically increases.

In a typical TPP experiment, cells or cell lysates are treated with the compound of interest and then heated to a range of temperatures. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins at each temperature point are quantified using mass spectrometry. By comparing the melting curves of proteins in the presence and absence of the ligand, researchers can identify which proteins are stabilized by the compound, indicating a direct binding interaction. While specific studies on this compound using TPP are not widely documented, this approach holds significant potential for validating its direct targets within the complex cellular environment.

Identification of Specific Protein Targets (e.g., MTHFD1L, CD147, Tubulin)

Through the application of techniques like chemical proteomics and DARTS, several specific protein targets for pseudolaric acids have been identified.

MTHFD1L: For pseudolaric acid A (PAA), methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L) has been identified as a direct binding target. nih.govresearcher.liferesearchgate.net This was confirmed through both ABPP and DARTS approaches, where MTHFD1L was the only overlapping target found between the two methods. nih.gov MTHFD1L is a key enzyme in one-carbon metabolism, which is often upregulated in cancer cells. nih.gov

CD147: Chemical proteomics studies have identified cluster of differentiation 147 (CD147), also known as basigin, as a functional target of pseudolaric acid B (PAB). frontiersin.orgnih.govdovepress.com PAB has been shown to reduce the expression of CD147 in cancer cells. nih.gov CD147 is a transmembrane glycoprotein (B1211001) that is overexpressed in many malignancies and plays a role in cancer cell proliferation, invasion, and apoptosis. nih.govresearchgate.net

Tubulin: Pseudolaric acid B is also known to target tubulin, a key component of microtubules. spandidos-publications.comaacrjournals.orgaacrjournals.org It disrupts the cellular microtubule network and inhibits the polymerization of purified tubulin in a dose-dependent manner. aacrjournals.orgaacrjournals.org This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately apoptosis. aacrjournals.orgaacrjournals.org

| Compound | Identified Target(s) | Method(s) of Identification |

| Pseudolaric Acid A (PAA) | MTHFD1L | ABPP, DARTS nih.govresearcher.liferesearchgate.net |

| Pseudolaric Acid B (PAB) | CD147 | Chemical Proteomics frontiersin.orgnih.govdovepress.com |

| Pseudolaric Acid B (PAB) | Tubulin | Tubulin Polymerization Assays, Immunocytochemistry spandidos-publications.comaacrjournals.orgaacrjournals.org |

Mechanistic Elucidation of Ligand-Target Interactions (e.g., Molecular Docking, Binding Assays)

Once potential targets are identified, further studies are conducted to elucidate the specific interactions between the ligand and its target protein.

Molecular Docking: This computational technique is used to predict the binding mode of a ligand within the active site of its target protein. researchgate.netresearchgate.net For example, molecular docking studies of PAA with MTHFD1L have suggested that PAA binds within a predicted ATP-binding pocket of the enzyme. researchgate.net The analysis can reveal key amino acid residues involved in the interaction, such as the formation of hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com For instance, docking of pseudolaric acid B with various target proteins has shown stable binding with low energy scores. mdpi.com

Binding Assays: Experimental binding assays are crucial for confirming the direct interaction between a compound and its target.

Surface Plasmon Resonance (SPR): This technique has been used to confirm the direct binding of PAA to MTHFD1L and to determine the binding affinity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): Saturation transfer difference (STD) NMR experiments have also been employed to demonstrate the direct interaction between PAA and MTHFD1L. researchgate.net

Competition Assays: For tubulin-binding agents like PAB, competition assays with known tubulin ligands, such as colchicine (B1669291), can provide insights into the binding site. aacrjournals.org

Transcriptomics and Network Pharmacology Analysis for Pathway Mapping

To understand the broader biological effects of a compound, researchers often turn to "omics" approaches.

Transcriptomics: RNA sequencing (RNA-seq) is used to analyze the changes in gene expression across the entire genome in response to treatment with a compound. nih.govnih.gov Transcriptome analysis of cells treated with PAA revealed significant alterations in the expression of genes involved in various biological processes, including protein folding and response to unfolded proteins. researchgate.net

Network Pharmacology: This approach integrates information about drug-target interactions with protein-protein interaction networks and pathway data to map the systemic effects of a drug. nih.govresearcher.lifemdpi.com By combining transcriptomic data with network pharmacology, researchers can identify the key pathways and biological processes affected by this compound. For PAA, this analysis has helped to elucidate its effects on gene expression within associated pathways. nih.govresearcher.liferesearchgate.net This integrated approach provides a holistic view of the compound's mechanism of action, moving beyond a single target to a network of interactions.

Future Research Directions in Pseudolaric Acid G Research

Elucidating Undiscovered Molecular Targets and Off-Target Effects

A fundamental aspect of developing any compound for therapeutic use is the thorough identification of its molecular targets and potential off-target interactions. For related compounds like PAA and PAB, targets such as Hsp90 and microtubules have been identified. nih.govnih.govresearchgate.net Future research on PAG should systematically investigate both known and novel molecular targets.

Key research objectives should include:

Target Identification and Validation: Utilizing advanced proteomics and chemical biology techniques, such as photoaffinity labeling and activity-based protein profiling, can help identify direct binding partners of PAG within the cell. nih.gov Once potential targets are identified, validation through biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is crucial to confirm direct interaction.

Screening Against Known Target Families: Based on the activities of other pseudolaric acids, initial screening of PAG should focus on its interaction with tubulin and heat shock proteins like Hsp90. nih.govnih.gov

Unbiased Genome-Wide Screening: Techniques like CRISPR/Cas9-based genetic screening can reveal genes that either sensitize or confer resistance to PAG treatment, thereby uncovering potential targets and pathways.

Off-Target Profiling: A major concern in drug development is unintended off-target effects. nih.govnih.gov Comprehensive kinase and receptor profiling assays should be conducted to identify any unintended interactions of PAG. Understanding these off-target effects is critical for predicting potential side effects and for refining the compound’s structure to improve selectivity. crisprmedicinenews.commdpi.com

| Research Approach | Description | Potential Outcome |

| Photoaffinity Labeling | A PAG-derived probe is used to covalently label interacting proteins in cells, which are then identified by mass spectrometry. nih.gov | Identification of direct molecular binding partners. |

| CRISPR/Cas9 Screening | Genome-wide screening to identify genes whose knockout or activation alters cellular sensitivity to PAG. | Discovery of essential pathways and potential targets for PAG's activity. |

| Kinase Profiling | Screening PAG against a large panel of kinases to determine inhibitory activity. | Identification of specific or broad-spectrum kinase inhibition, revealing potential off-target effects. |

| Biophysical Analysis (SPR, ITC) | Quantitative measurement of the binding affinity and thermodynamics of PAG's interaction with purified target proteins. | Validation of direct target engagement and characterization of the binding interaction. |

Investigating Novel Biological Activities and Mechanistic Underpinnings

The known biological activities of pseudolaric acids, including antifungal, anti-angiogenic, anticancer, and immunosuppressive effects, provide a strong rationale for investigating PAG's therapeutic potential. nih.govfrontiersin.org Future studies should aim to screen PAG for a wide range of biological activities and to deeply investigate the molecular mechanisms behind any observed effects.

Areas for future investigation include:

Broad-Spectrum Bioactivity Screening: PAG should be systematically tested in various assays to evaluate its potential as an anticancer, anti-inflammatory, antimicrobial, and immunomodulatory agent. frontiersin.orgresearchgate.netmdpi.com

Mechanistic Studies for Anticancer Effects: If PAG shows anticancer activity, its mechanism of action should be explored in detail. This includes investigating its effects on cell cycle progression, apoptosis, autophagy, and key signaling pathways involved in cancer, such as the caspase-8/caspase-3 pathway. nih.govresearchgate.netmdpi.com

Exploring Anti-Infective Properties: Given the traditional use of Cortex pseudolaricis for fungal infections and the known antifungal activity of PAB, PAG should be evaluated against a panel of pathogenic fungi and bacteria. frontiersin.orgnih.gov Mechanistic studies could involve examining its impact on cell wall integrity, metabolic pathways, and biofilm formation. nih.govnih.gov

Immunomodulatory and Anti-inflammatory Effects: The potential of PAG to modulate immune responses is a promising but unexplored area. Studies should assess its impact on cytokine production, immune cell proliferation and differentiation, and key inflammatory pathways like NF-κB. researchgate.net

Advanced Synthetic Strategies for Complex Pseudolaric Acid G Analogues

The chemical synthesis of complex natural products like pseudolaric acids is a significant challenge that offers opportunities for innovation. thieme.de Developing efficient synthetic routes for PAG is essential not only for ensuring a sustainable supply for research but also for creating novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic research should focus on:

Total Synthesis: Establishing a robust and scalable total synthesis of this compound. This would provide access to the natural product and lay the groundwork for analogue synthesis. Strategies like metal-catalyzed [5+2] cycloadditions and intramolecular radical additions, which have been used for PAB, could be explored. nih.gov

Analogue-Oriented Synthesis: Designing synthetic routes that allow for the late-stage diversification of the PAG scaffold. This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Stereoselective Synthesis: Developing highly stereoselective methods to control the multiple chiral centers within the complex tricyclic core of the pseudolaric acid structure. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: Exploring the use of enzymes to perform challenging chemical transformations with high selectivity and efficiency, potentially simplifying the synthetic route to PAG and its derivatives.

| Synthetic Strategy | Key Features | Goal |

| Total Synthesis | Multi-step construction of the complete molecular structure from simple starting materials. | Provide access to PAG for biological evaluation and confirm its structure. |

| Analogue-Oriented Synthesis | A synthetic route designed for easy modification at various positions of the molecule. beilstein-journals.orgrsc.orgrsc.org | Generate diverse analogues to probe structure-activity relationships. |

| Ring-Closing Metathesis | A powerful reaction to form the seven-membered ring found in the pseudolaric acid core. thieme.de | Efficiently construct the core tricyclic system. |

| Iodoetherification | A strategy to construct key stereocenters within the molecule. thieme.de | Control the complex three-dimensional structure of PAG analogues. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To accurately predict the clinical potential of this compound, it is crucial to move beyond traditional 2D cell culture and simple animal models. The development and use of more sophisticated and physiologically relevant models will be key to understanding its mechanism of action and efficacy.

Future research should leverage:

3D In Vitro Models: Utilizing patient-derived organoids, spheroids, and tumor-on-a-chip platforms to better mimic the complex tumor microenvironment. mdpi.com These models can provide more accurate insights into PAG's efficacy, penetration, and effects on cell-cell interactions.

Humanized In Vivo Models: Employing mice with a humanized immune system to study the immunomodulatory effects of PAG in a more relevant context.

Patient-Derived Xenograft (PDX) Models: Using PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, to evaluate the efficacy of PAG against specific cancer subtypes and to identify potential biomarkers of response.

Gut Microbiota Models: Developing in vitro models of the human gut microbiota to study the reciprocal interactions between PAG and gut bacteria, including potential metabolism of the compound or its effects on microbial composition. frontiersin.orgnih.gov

Computational Chemistry and Artificial Intelligence in this compound Research

The integration of computational chemistry and artificial intelligence (AI) can significantly accelerate the research and development process for this compound. nih.govnih.govnih.gov These in silico methods can guide experimental work, reduce costs, and provide deeper insights into the compound's behavior at a molecular level.

Key applications include:

Molecular Docking and Dynamics: Using computational models to predict how PAG binds to potential protein targets. mdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved.

AI for Target Prediction: Employing machine learning and deep learning algorithms trained on large biological datasets to predict novel molecular targets for PAG based on its chemical structure. springernature.comresearchgate.net

Virtual Screening: Using AI-driven platforms to screen virtual libraries of PAG analogues against target proteins to prioritize the synthesis of compounds with the highest predicted activity. mdpi.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new PAG analogues, guiding the design of more potent and selective compounds.

Exploring Synergistic Interactions with Other Bioactive Compounds in Preclinical Models

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. genesispub.org Investigating the synergistic potential of this compound with other bioactive compounds could unlock new therapeutic strategies.

Future preclinical studies should focus on:

Combination with Chemotherapeutics: Evaluating the synergistic effects of PAG with standard-of-care chemotherapy agents in various cancer models. The goal would be to see if PAG can enhance the efficacy of these agents or overcome resistance mechanisms.

Synergy with Antifungal Agents: Based on studies with PAB, which showed synergy with fluconazole (B54011) against resistant Candida species, similar studies should be conducted with PAG. nih.govnih.gov This could provide a new approach to combatting drug-resistant fungal infections.

Combining with Natural Products: Exploring combinations of PAG with other natural bioactive compounds that have complementary mechanisms of action. google.comresearchgate.net

Mechanistic Basis of Synergy: If synergistic interactions are identified, further studies will be needed to elucidate the underlying molecular mechanisms, which could involve complementary pathway inhibition, enhanced drug uptake, or inhibition of resistance pumps.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for characterizing the structural purity of pseudolaric acid G?

- Methodological Answer : Structural characterization typically employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for stereochemical analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing these techniques with spectral databases (e.g., SciFinder, PubChem) ensures accuracy. Researchers should prioritize peer-reviewed studies using these methods for validation .

Q. Which in vitro models are most suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Common models include:

- Cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or CCK-8 protocols).

- Enzyme inhibition assays (e.g., kinase activity) to identify molecular targets.

- Immune cell cultures (e.g., macrophages) for cytokine profiling.

Experimental controls (e.g., untreated cells, solvent-only groups) are critical to rule out false positives .

Advanced Research Questions

Q. How should dose-response experiments be designed to evaluate this compound’s cytotoxicity while minimizing off-target effects?

- Methodological Answer :

- Step 1 : Establish a logarithmic concentration range (e.g., 0.1–100 µM) based on prior IC₅₀ data.

- Step 2 : Use orthogonal assays (e.g., Annexin V/PI staining for apoptosis vs. LDH release for necrosis) to distinguish mechanisms.

- Step 3 : Validate specificity via siRNA knockdown or CRISPR-Cas9 models of hypothesized targets (e.g., NF-κB or MAPK pathways).

Contradictory results across cell lines may require transcriptomic profiling (RNA-seq) to identify cell-type-specific responses .

Q. What statistical approaches are recommended for analyzing synergistic effects when this compound is combined with other therapeutic agents?

- Methodological Answer :

- Synergy quantification : Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy.

- Data normalization : Adjust for baseline variability using Z-score transformation or quantile normalization.

- Machine learning integration : Apply random forest or Bayesian networks to model multi-agent interactions.

Contradictions in synergy studies often arise from differences in assay conditions (e.g., exposure time, serum concentration), necessitating meta-analysis frameworks .

Literature Review and Data Synthesis

Q. How can researchers address gaps in mechanistic data for this compound using existing literature?

- Methodological Answer :

- Advanced search syntax : Use Google Scholar operators like

allintitle:"this compound" AND ("apoptosis" OR "autophagy")to filter studies . - Grey literature : Include preprints (e.g., bioRxiv) and conference abstracts via Google Scholar’s “Related articles” feature, noting that 20–30% of relevant data may appear beyond the first 50 results .

- Citation chaining : Track backward (references) and forward (cited-by) linkages to identify foundational and emerging studies .

Data Contradiction Resolution

Q. What strategies mitigate discrepancies in reported IC₅₀ values for this compound across studies?

- Methodological Answer :

- Variable standardization : Compare assay parameters (e.g., incubation time, cell passage number, solvent type).

- Meta-regression analysis : Pool data from multiple studies to identify covariates (e.g., cell line origin, assay type) influencing variability.

- Reproducibility checks : Replicate experiments under harmonized protocols via collaborative networks (e.g., NIH LINCS Program) .

Research Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.